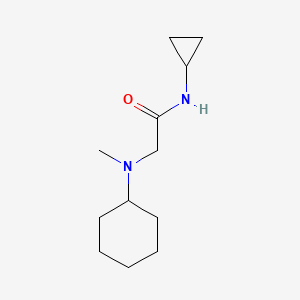![molecular formula C15H12BrClN2OS B4771367 N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4771367.png)
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide
Descripción general
Descripción
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BML-284, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective peroxisome proliferator-activated receptor (PPAR) gamma coactivator-1 alpha (PGC-1α) inhibitor that has been shown to have promising effects in treating various diseases such as cancer, diabetes, and obesity. In
Aplicaciones Científicas De Investigación
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases such as cancer, diabetes, and obesity. In cancer research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to improve insulin sensitivity and glucose tolerance. In obesity research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to reduce body weight and improve metabolic parameters.
Mecanismo De Acción
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide is a selective PGC-1α inhibitor that works by blocking the interaction between PGC-1α and PPARγ. PGC-1α is a coactivator that regulates the expression of genes involved in energy metabolism, while PPARγ is a nuclear receptor that regulates adipogenesis and glucose metabolism. By inhibiting the interaction between PGC-1α and PPARγ, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide reduces the expression of genes involved in energy metabolism, leading to improved metabolic parameters.
Biochemical and Physiological Effects
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to have several biochemical and physiological effects. In cancer research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis by reducing the expression of genes involved in energy metabolism. In diabetes research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to improve insulin sensitivity and glucose tolerance by reducing the expression of genes involved in glucose metabolism. In obesity research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to reduce body weight and improve metabolic parameters by reducing the expression of genes involved in adipogenesis and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for PGC-1α, which reduces the risk of off-target effects. However, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide also has some limitations. It has low solubility in water, which can make it challenging to work with in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide. One direction is to explore its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular disease. Another direction is to develop more potent and selective PGC-1α inhibitors that can be used in clinical settings. Finally, research can be conducted to explore the use of N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide in combination with other drugs to enhance its therapeutic effects.
Propiedades
IUPAC Name |
N-[(4-bromo-3-methylphenyl)carbamothioyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2OS/c1-9-8-12(6-7-13(9)16)18-15(21)19-14(20)10-2-4-11(17)5-3-10/h2-8H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZYKWYEECZQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4771289.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4771301.png)
![2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4771322.png)
![1-[2-(2-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4771335.png)
![4'-chloro-1'-[(4-chlorophenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4771338.png)
![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4771341.png)

![2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}-N-(diphenylmethyl)benzamide](/img/structure/B4771361.png)
![methyl 4-{[5-(butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoate](/img/structure/B4771366.png)
![3,5-dichloro-4-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4771370.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4771371.png)
![N-isobutyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771386.png)
![methyl 2-{5-[(2-chlorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4771388.png)
![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B4771397.png)